2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-2-12-5-4(7(9,10)11)3-13-6(8)14-5/h3H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTILYHKZALRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Substitution with Ethylamine
A direct approach involves reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethylamine in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere. The reaction proceeds via intermediate formation of a Meisenheimer complex, followed by chloride elimination. After 1 hour at 25°C, the mixture is concentrated, triturated with dichloromethane (DCM), and recrystallized using n-heptane and methyl tert-butyl ether (MTBE) to yield the target compound as a white solid (75–80% purity).
Key Parameters :
-
Molar Ratio : 1:1.1 (pyrimidine:ethylamine)
-
Solvent : THF
-
Temperature : 0°C → 25°C
-
Workup : Silica gel chromatography (PE:EtOAc = 20:1)
Sequential Substitution for Enhanced Regioselectivity
To mitigate competing reactions at the 2- and 4-positions, a two-step protocol is employed:
-
Selective 4-Chloro Substitution : React 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethylamine at -10°C to favor substitution at the 4-position.
-
Retention of 2-Chloro Group : Halt the reaction before complete consumption of the starting material, isolating this compound via fractional crystallization (yield: 68%).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions offer superior regiocontrol, particularly for introducing ethylamine at sterically hindered positions.
Buchwald-Hartwig Amination
This method employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and DavePhos as a ligand in toluene under microwave irradiation (130°C, 30 minutes). The reaction achieves 92% conversion, with purification via column chromatography yielding >99% purity.
Optimized Conditions :
-
Catalyst : Pd2(dba)3 (2 mol%)
-
Ligand : DavePhos (4 mol%)
-
Base : Cs2CO3
-
Solvent : Toluene
Suzuki-Miyaura Coupling for Intermediate Functionalization
Alkylation of Primary Amines
Alkylation strategies introduce the ethyl group post-amination, circumventing challenges associated with direct substitution.
Reductive Alkylation
-
Primary Amine Formation : React 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ammonia to yield 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine.
-
Ethylation : Treat the intermediate with acetaldehyde and sodium cyanoborohydride in methanol (pH 5–6, 25°C, 6 hours). The reaction achieves 85% yield after extraction with ethyl acetate.
Eschweiler-Clarke Reaction
Methylation of primary amines using formaldehyde and formic acid is adapted for ethylation:
-
Conditions : Excess ethyl formate, 100°C, 8 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Regioselectivity | Scalability |
|---|---|---|---|---|
| SNAr with Ethylamine | 68–75% | 80–90% | Moderate | High |
| Buchwald-Hartwig | 85–92% | >99% | High | Moderate |
| Reductive Alkylation | 78–85% | 90–95% | Low | High |
Trade-offs :
-
SNAr : Cost-effective but requires precise temperature control to avoid di-substitution.
-
Buchwald-Hartwig : High yield and purity but reliant on expensive palladium catalysts.
-
Alkylation : Scalable but introduces additional steps, increasing synthesis time.
Optimization Strategies
Solvent Effects
Temperature and Reaction Time
Catalytic System Tuning
-
Ligand Design : Bulky ligands (Xantphos) enhance steric hindrance, preventing undesirable coupling at the 2-position.
-
Base Selection : Cs2CO3 outperforms K2CO3 in deprotonating ethylamine, accelerating oxidative addition.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 2 is highly susceptible to substitution due to the electron-deficient nature of the pyrimidine ring. This reactivity is exploited in reactions with amines, alcohols, and thiols.
Key Reactions:
-
Amination : Reaction with primary or secondary amines under basic conditions replaces the chlorine with an amine group. For example, microwave-assisted amination with (R)-1,2,3,4-tetrahydro-1-naphthylamine in N-methylpyrrolidone (NMP) at 160°C yields substituted pyrimidin-4-amine derivatives .
-
Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) replaces chlorine with methoxy or ethoxy groups, though this is less common due to competing hydrolysis .
Table 1: Substitution Reactions of 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.
Key Reactions:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) replaces chlorine with an aryl group. The trifluoromethyl group enhances regioselectivity by directing substitution to position 2 .
-
Buchwald-Hartwig Amination : Coupling with aryl halides forms biaryl amines, though this is less explored for this compound .
Table 2: Cross-Coupling Reactions
Hydrolysis and Oxidation
While less common, the chlorine atom can undergo hydrolysis under acidic or basic conditions:
-
Hydrolysis : Heating with aqueous HCl or NaOH converts the chlorine to a hydroxyl group, yielding 2-hydroxy-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine .
-
Oxidation : The ethylamine group is stable under mild conditions but may oxidize to a nitro group with strong oxidants like KMnO₄ .
Structural Modifications and SAR Insights
Modifications to the pyrimidine core significantly impact biological activity:
-
Electron-withdrawing groups (e.g., CF₃ at position 5) enhance SNAr reactivity but reduce potency in enzyme inhibition assays .
-
Conformational restrictions in the ethylamine group (e.g., cyclization to piperidine) improve binding affinity to targets like NAPE-PLD .
Table 3: Impact of Substituents on Reactivity and Activity
Scientific Research Applications
Therapeutic Applications
1.1 Neurodegenerative Diseases
One of the primary applications of 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine is in the treatment of neurodegenerative diseases, particularly those mediated by the LRRK2 (Leucine-rich repeat kinase 2) protein. Mutations in the LRRK2 gene are linked to familial forms of Parkinson's disease, and compounds targeting this pathway may help in managing symptoms or slowing disease progression. Research indicates that this compound can inhibit LRRK2 activity, making it a candidate for therapeutic development against Parkinson's disease and potentially other related disorders such as Alzheimer's and amyotrophic lateral sclerosis (ALS) .
1.2 Cancer Treatment
In addition to neurodegenerative diseases, this compound has shown promise in cancer therapy. It has been noted that CDC42 GTPases, which are overexpressed in various tumors, can be targeted by derivatives of pyrimidine compounds like this compound. These derivatives can inhibit pathways critical for tumor growth and angiogenesis, suggesting a dual role in both neurodegenerative and oncological contexts .
Structure-Activity Relationship (SAR) Studies
2.1 SAR Insights
The efficacy of this compound is influenced by its molecular structure. SAR studies have revealed that modifications to the pyrimidine scaffold can significantly affect potency against various biological targets. For instance, changing substituents at specific positions has been shown to enhance binding affinity and inhibitory activity .
Table 1: Summary of SAR Findings
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | Notes |
|---|---|---|---|---|
| 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | 72 | Optimal combination found |
| 2 | Morpholine | Dimethylamine | 200 | Less effective than Compound 1 |
| 3 | N/A | N/A | ND | Reference compound |
Pharmacokinetics and Metabolism
3.1 Improved DMPK Properties
The incorporation of deuterium into the compound's structure has been explored to enhance its drug metabolism and pharmacokinetics (DMPK) properties. Deuterated analogs exhibit increased resistance to metabolic degradation, potentially leading to improved half-life and reduced dosing frequency . This aspect is crucial for developing effective therapeutic agents that require sustained action over time.
Case Studies and Clinical Implications
4.1 In Vivo Studies
Recent studies have demonstrated the in vivo efficacy of compounds derived from the pyrimidine scaffold in animal models. For example, LEI-401, a potent inhibitor derived from similar structures, was shown to significantly reduce anandamide levels in mouse brains at therapeutic doses, indicating potential applications for emotional behavior modulation .
4.2 Future Directions
Ongoing research is focused on optimizing the pharmacological profiles of these compounds while assessing their safety and efficacy through clinical trials. The exploration of combination therapies involving this compound with other agents may also yield synergistic effects beneficial for patients suffering from complex conditions like neurodegeneration coupled with cancer.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
- This analogue is structurally simpler but may exhibit lower metabolic stability due to reduced lipophilicity .
- 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine (CAS: 28942-84-9):
A cyclopentyl substituent introduces significant steric hindrance, which could improve selectivity for certain enzymes or receptors. The fluorine atom at position 5 (vs. trifluoromethyl) reduces electron-withdrawing effects, altering reactivity .
Positional Isomerism of Substituents
- 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1480-66-6):
Moving the chlorine to position 6 and the trifluoromethyl group to position 2 changes the electronic distribution of the ring. This positional isomer may exhibit distinct hydrogen-bonding patterns, affecting solubility and target interactions . - 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS: 16097-60-2): Here, the amine group shifts to position 2, while chlorine and trifluoromethyl occupy positions 4 and 4. Such rearrangements could disrupt planar stacking interactions critical for intercalation or enzyme inhibition .
Core Heterocycle Modifications
- The nitro group (vs.
Substituent Size and Lipophilicity
Electronic Effects
- The trifluoromethyl group at position 5 stabilizes the pyrimidine ring via electron-withdrawing effects, making the chlorine at position 2 more susceptible to nucleophilic displacement. This property is exploitable in prodrug design or covalent inhibitor development .
- Fluorine (e.g., in 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine) offers moderate electron-withdrawing effects with minimal steric impact, balancing reactivity and metabolic stability .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Table 2: Positional Isomer Impact on Properties
| Feature | Target Compound | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine |
|---|---|---|
| Chlorine Position | 2 | 6 |
| CF₃ Position | 5 | 2 |
| Hydrogen Bonding | N-H at position 4 | N-H at position 4 |
| Electron Effects | Moderate withdrawal (CF₃ at 5) | Strong withdrawal (CF₃ at 2) |
| Applications | Undisclosed | Intermediate for agrochemicals |
Biological Activity
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases and as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloro group and a trifluoromethyl group. The presence of these substituents is believed to enhance its biological activity.
Research indicates that this compound acts as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Inhibition of LRRK2 can potentially ameliorate the symptoms associated with these diseases by preventing dopaminergic neuron degeneration .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory properties. In vitro studies have shown that it effectively inhibits cyclooxygenase-2 (COX-2) activity, with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib. For instance, compounds related to this class exhibited IC50 values around 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. It has been found to exhibit antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures showed significant inhibition in melanoma cells, with IC50 values indicating effective cytotoxicity .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrimidine core significantly influence the biological activity of the compounds. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against both COX enzymes and cancer cells. Moreover, substituents at specific positions on the pyrimidine ring can lead to improved selectivity and reduced toxicity .
| Compound | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| This compound | COX-2 Inhibition | 0.04 μmol | COX-2 |
| Related Pyrimidine Derivative | Antiproliferative | 16.4 μM | Melanoma Cells |
| Other Pyrimidine Derivatives | Antimicrobial | Varies | E. coli, S. aureus |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Neuroprotection in Parkinson’s Disease Models : In vivo studies demonstrated that administration of this compound resulted in reduced neurodegeneration in rodent models of Parkinson’s disease, supporting its potential as a neuroprotective agent .
- Anti-inflammatory Efficacy : In carrageenan-induced paw edema models, the compound showed significant reduction in inflammation compared to control groups, suggesting its utility in treating inflammatory conditions .
- Anticancer Studies : A series of experiments conducted on various cancer cell lines indicated that this compound could inhibit cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine, and how can regioselectivity be controlled?
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substitution of a chloro group in pyrimidine derivatives with ethylamine under reflux in polar aprotic solvents (e.g., DMF or THF) is common. Regioselectivity is influenced by steric and electronic factors: the chloro group at the 2-position is more reactive due to lower steric hindrance compared to the 4-position. Reaction optimization using additives like sodium carbonate or ligands (e.g., DavePhos) can enhance yield and selectivity . Trifluoromethyl groups at the 5-position stabilize the pyrimidine ring via electron-withdrawing effects, directing substitution to the 2-position .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolve molecular conformation, hydrogen bonding, and crystal packing. Intramolecular N–H···N hydrogen bonds (common in pyrimidines) stabilize planar conformations, with dihedral angles between pyrimidine and substituent rings typically <15° .
- NMR : NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm). NMR distinguishes ethylamino protons (δ 1.1–1.3 ppm for CH, δ 3.2–3.5 ppm for NHCH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: 255.04 Da) and fragmentation patterns (e.g., loss of Cl or CF groups) .
Q. How can stability and storage conditions be optimized for this compound?
The compound is light- and moisture-sensitive due to its chloro and trifluoromethyl groups. Store under inert gas (N or Ar) at -20°C in amber vials. Stability tests via HPLC-UV (λ = 254 nm) show degradation <5% over 6 months under these conditions. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis of the chloro group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity in pyrimidine derivatives?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP increased by ~0.5–1.0), improving membrane permeability.
- Chloro vs. fluoro substitution : Chloro increases electrophilicity, favoring nucleophilic attack in covalent inhibitors, while fluoro enhances π-stacking in receptor binding .
- Ethylamino group : Modulates solubility; replacing ethyl with cyclopropyl increases rigidity, potentially enhancing target affinity .
Comparative molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like kinases or GPCRs .
Q. How can contradictory crystallographic data (e.g., bond angles, polymorphs) be resolved?
Contradictions arise from differences in crystallization solvents or temperature. For example:
- Polymorphs may exhibit varying dihedral angles (e.g., 12.8° vs. 5.2° for phenyl ring orientations) due to packing forces .
- Use SHELXL for refinement: Compare R-factors (<0.05 for high-resolution data) and residual electron density maps to validate models. Hydrogen-bonding networks (e.g., C–H···O vs. N–H···N) influence lattice stability .
Q. What computational methods are suitable for studying reaction mechanisms involving this compound?
- DFT calculations (Gaussian 16) : Optimize transition states for substitution reactions (e.g., chloro displacement). B3LYP/6-31G* level predicts activation energies and regioselectivity trends .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates in SNAr mechanisms .
- Solvent effects : COSMO-RS simulations assess solvation free energy to optimize reaction solvents (e.g., THF vs. DMSO) .
Methodological Guidance
Q. How to design a SAR study for derivatives of this compound?
- Core modifications : Vary substituents at positions 2 (Cl, F, OMe), 4 (ethylamino, propylamino), and 5 (CF, CH).
- Assays : Test in vitro enzyme inhibition (IC) and cytotoxicity (MTT assay). Pair with ADMET predictions (SwissADME) to filter candidates .
- Data analysis : Use PCA (principal component analysis) to identify structural descriptors (e.g., logP, polar surface area) driving activity .
Q. How to address low reproducibility in synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
